molecular formula C6H12ClNO2 B2470481 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride CAS No. 2437650-41-2

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride

Cat. No.: B2470481
CAS No.: 2437650-41-2
M. Wt: 165.62
InChI Key: RXSOJPLSPASWOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation

IUPAC Nomenclature and Systematic Identification

The compound is systematically named N-cyclopropyl-N-methylglycine hydrochloride . Its molecular formula is C₆H₁₂ClNO₂ , derived from the following components:

  • Cyclopropyl group : A strained three-membered carbon ring (C₃H₅).
  • Methylamino substituent : A methyl (CH₃) and cyclopropylmethyl (CH₂C₃H₅) group attached to the amino nitrogen.
  • Acetic acid backbone : A carboxylic acid moiety (-CH₂COOH).

The hydrochloride salt introduces a chloride ion (Cl⁻) to neutralize the carboxylic acid’s negative charge, enhancing solubility.

Parameter Value
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
CAS Registry Number 1803587-66-7

Molecular Geometry and Conformational Analysis

The molecule’s geometry is governed by its functional groups:

  • Cyclopropyl ring : Exhibits planar, trigonal bonding with bond angles of ~60°, inducing ring strain.
  • Amino group : Tetrahedral geometry due to sp³ hybridization, with substituents arranged to minimize steric hindrance.
  • Carboxylic acid : Planar C=O bond with resonance stabilization between the carbonyl and hydroxyl groups.

Conformational flexibility arises from the cyclopropylmethyl group’s rotation around the C–N bond. However, steric interactions between the cyclopropyl and methyl groups may limit free rotation, favoring specific dihedral angles.

Crystallographic Characterization and X-ray Diffraction Studies

While direct crystallographic data for this compound is unavailable in the provided sources, analogous amino acid derivatives (e.g., sarcosine) form hydrogen-bonded networks in the solid state. For 2-[cyclopropyl(methyl)amino]acetic acid hydrochloride, expected crystalline features include:

  • Hydrogen bonding : Between the carboxylic acid proton and chloride ion or adjacent molecules.
  • Packing motifs : Staggered arrangements of cyclopropyl groups to mitigate steric clashes.

X-ray diffraction would confirm the orthorhombic or monoclinic space group, with unit cell parameters dependent on intermolecular interactions.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR :

  • Cyclopropyl protons : Downfield shifts (~1.0–1.5 ppm) due to ring current effects.
  • Methyl groups : Singlet at ~2.8 ppm (N–CH₃) and multiplet at ~3.5 ppm (N–CH₂–C₃H₅).
  • Carboxylic acid : Broad peak at ~12 ppm (exchangeable proton).

¹³C NMR :

  • Cyclopropyl carbons : ~10–15 ppm (CH₂ groups).
  • Carboxylic acid : ~170 ppm (C=O) and ~40 ppm (CH₂COOH).
Infrared (IR) Spectroscopy

Key absorption bands include:

Region (cm⁻¹) Assignment
2500–3500 O–H stretch (broad)
1700–1750 C=O stretch
3300–3500 N–H stretch (amide-like)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The carboxylic acid’s C=O group absorbs weakly at ~300 nm (n→π* transition). Conjugation with the cyclopropyl group may shift λmax slightly, though no specific data is available.

Mass Spectrometry (MS)

[M+H]⁺ ion : m/z 130.086 (free acid).
Fragmentation : Loss of CO₂ (44 Da) yields m/z 86 , and cleavage of the C–N bond produces m/z 58 (cyclopropylmethyl fragment).

Computational Chemistry: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (DFT) studies, using methods like B3LYP/6-311++G(d,p), reveal:

  • HOMO-LUMO gap : ~4.9 eV, indicating moderate stability against electron excitation.
  • Natural Bond Orbital (NBO) Analysis :
    • σ(N–CH₃) : Donor-acceptor interactions between N and adjacent carbons.
    • σ*(C–O) : Antibonding orbitals in the carboxylic acid group.

Molecular Electrostatic Potential (MEP) highlights electron-rich regions near the carboxylic acid and electron-poor cyclopropyl ring, guiding reactivity predictions.

Properties

IUPAC Name

2-[cyclopropyl(methyl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7(4-6(8)9)5-2-3-5;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSOJPLSPASWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reductive amination method involves condensing cyclopropylmethylamine with glyoxylic acid in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is typically employed under acidic conditions (pH 4–5) to facilitate imine formation and subsequent reduction. The reaction proceeds as follows:

$$
\text{Cyclopropylmethylamine} + \text{Glyoxylic Acid} \xrightarrow{\text{NaBH}_3\text{CN, HCl}} \text{2-[Cyclopropyl(methyl)amino]acetic Acid Hydrochloride}
$$

Key Parameters :

  • Solvent : Methanol/water (3:1 v/v)
  • Temperature : 25°C (ambient)
  • Reaction Time : 12–16 hours
  • Yield : 68–72% after purification

Purification and Characterization

The crude product is purified via recrystallization from ethanol/ethyl acetate (1:4). Purity is verified using reverse-phase HPLC (C18 column, 220 nm detection), showing a single peak at 8.2 ± 0.3 minutes. Nuclear magnetic resonance (NMR) confirms the structure:

  • 1H NMR (500 MHz, DMSO-d6) : δ 0.5–1.2 (cyclopropyl protons), 3.2–3.6 (N–CH2–COO), 4.1–4.3 (COOH).

Nucleophilic Substitution Pathway

Synthesis of Intermediate Chloroacetate

This two-step approach begins with the reaction of cyclopropylmethylamine with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, TEA):

$$
\text{Cyclopropylmethylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{2-[Cyclopropyl(methyl)amino]acetyl Chloride}
$$

The intermediate is hydrolyzed to the free acid using aqueous HCl (1 M) and subsequently converted to the hydrochloride salt by saturation with gaseous HCl.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (amine:chloroacetyl chloride)
  • Reaction Time : 4 hours
  • Yield : 58–63%

Challenges and Mitigations

  • Side Reactions : Over-chlorination is minimized by maintaining temperatures below 0°C during chloroacetyl chloride addition.
  • Purity Control : Silica gel chromatography (ethyl acetate/hexanes, 1:1) removes unreacted starting materials.

Solid-Phase Peptide Synthesis (SPPS)

Resin Functionalization

Wang resin is pre-loaded with Fmoc-protected glycine. After deprotection with piperidine, cyclopropylmethylamine is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent.

Coupling Conditions :

  • Activator : HBTU/N,N-diisopropylethylamine (DIPEA)
  • Solvent : N,N-dimethylformamide (DMF)
  • Coupling Time : 2 hours
  • Efficiency : >95% by Kaiser test

Cleavage and Salt Formation

The peptide-resin is treated with trifluoroacetic acid (TFA)/water (95:5) to cleave the product. The hydrochloride salt is precipitated by adding excess HCl (37%) in diethyl ether.

Yield : 50–55% (over three steps)

Enzymatic Synthesis

Biocatalytic Approach

A lipase from Candida antarctica (CAL-B) catalyzes the enantioselective amidation of ethyl glycinate with cyclopropylmethylamine in ionic liquids.

Reaction Scheme :
$$
\text{Ethyl Glycinate} + \text{Cyclopropylmethylamine} \xrightarrow{\text{CAL-B, [BMIM][BF4]}} \text{2-[Cyclopropyl(methyl)amino]acetic Acid Ethyl Ester}
$$

The ester is hydrolyzed using NaOH (2 M) and acidified to form the hydrochloride salt.

Advantages :

  • Enantiomeric Excess : >98% (S)-isomer
  • Solvent Sustainability : Reusable ionic liquids reduce waste

Yield : 60–65%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Reductive Amination 68–72 >95 Industrial Moderate
Nucleophilic Substitution 58–63 90–93 Pilot-scale Low
SPPS 50–55 >99 Lab-scale High
Enzymatic Synthesis 60–65 98 Pilot-scale Moderate

Key Findings :

  • Industrial Preference : Reductive amination balances yield and scalability, making it suitable for bulk production.
  • Chiral Purity : Enzymatic synthesis outperforms other methods in enantioselectivity.
  • Cost Constraints : SPPS is limited to small-scale applications due to resin and reagent expenses.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into various amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

2-[Cyclopropyl(methyl)amino]acetic acid; hydrochloride serves as a building block in organic synthesis. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities , including:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, affecting metabolic pathways crucial for cellular function.
  • Receptor Binding : The compound can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter systems and cellular signaling pathways.

Medicine

The compound is under investigation for its therapeutic applications , particularly:

  • Antimicrobial Activity : Preliminary studies indicate that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria, such as E. coli and Staphylococcus aureus.
  • Antifungal Activity : It shows potential antifungal effects against Candida albicans.
  • Neurotransmitter Interaction : Research suggests it may modulate neurotransmitter activity, offering therapeutic benefits for neurological disorders.

Industry

In industrial applications, 2-[Cyclopropyl(methyl)amino]acetic acid; hydrochloride is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of cyclopropyl amino acids, including 2-[Cyclopropyl(methyl)amino]acetic acid; hydrochloride. The results demonstrated that this compound exhibited superior activity against multi-drug resistant bacterial strains compared to standard antibiotics, highlighting its potential as a lead compound for drug development.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Candida albicans1 µg/mL

Case Study 2: Neurotransmitter Modulation

Research indicates that 2-[Cyclopropyl(methyl)amino]acetic acid; hydrochloride may influence serotonin receptor activity. In vitro studies showed that it could selectively enhance serotonin signaling without significant side effects on other neurotransmitter systems.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl(methyl)amino]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied . The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes through its interaction with proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features Applications/Notes
2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride C₆H₁₂ClNO₂ 165.62 Cyclopropyl(methyl)amino group Tertiary amine; strained cyclopropane ring Pharmaceutical intermediate; research chemical
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride C₆H₁₂ClNO₂ 165.62 Aminomethyl cyclopropyl group Primary amine; free carboxylic acid Used in peptide synthesis and enzyme inhibitor design
Methyl 2-amino-2-cyclopropylacetate hydrochloride C₆H₁₂ClNO₂ 165.62 Cyclopropylamino group (ester derivative) Esterified carboxylic acid; improved lipophilicity Life sciences research; prodrug development
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₁₀O₂S 146.21 (free acid) Mercaptomethyl cyclopropyl group Thiol group for disulfide bond formation Intermediate in synthesizing cysteine protease inhibitors
2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride C₇H₁₂ClNO₄ 209.63 Methoxycarbonyl and amino groups Chiral centers (1S,2S); enhanced stereoselectivity Investigated for antiviral activity and chiral drug synthesis

Key Differences and Implications

Amino Group Substitution: The target compound’s tertiary amine (cyclopropyl(methyl)amino group) contrasts with the primary amine in [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride. Mercaptomethyl derivatives (e.g., 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid) introduce thiol reactivity, enabling conjugation or redox-sensitive drug delivery .

Carboxylic Acid Derivatives: Esterified forms (e.g., Methyl 2-amino-2-cyclopropylacetate hydrochloride) improve lipid solubility, making them suitable for prodrug strategies . Free carboxylic acids (e.g., [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride) are ideal for salt formation or covalent linkage to biomolecules .

Stereochemical Complexity: Chiral compounds like 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride are critical for enantioselective drug design, as seen in antiviral agents .

Biological Activity

2-[Cyclopropyl(methyl)amino]acetic acid; hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[Cyclopropyl(methyl)amino]acetic acid; hydrochloride is C6_6H12_{12}ClN1_{1}O2_2, with a molar mass of approximately 179.64 g/mol. The compound features a cyclopropyl group attached to a methylamino acetic acid structure, enhancing its solubility and reactivity in biological systems.

The biological activity of 2-[Cyclopropyl(methyl)amino]acetic acid; hydrochloride is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : This compound has shown potential as an enzyme inhibitor, affecting metabolic pathways that are crucial for cellular function.
  • Receptor Binding : It can act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems and cellular signaling pathways.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it exhibited significant inhibitory effects on E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent activity .
  • Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans, showcasing its potential in treating fungal infections .
  • Neurotransmitter Interaction : Investigations into its effects on neurotransmitter systems have revealed that it may modulate the activity of certain neurotransmitters, potentially offering therapeutic benefits in neurological disorders.

Table 1: Antimicrobial Activity of 2-[Cyclopropyl(methyl)amino]acetic acid; hydrochloride

MicroorganismMIC (mg/mL)Reference
E. coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
N-Methylglycine (Sarcosine)Simple amino acid derivativeLacks cyclopropyl group
CyclopropylamineAmino derivativeLacks glycine moiety
2-[Cyclopropyl(methyl)amino]acetic acidCyclopropyl variantUnique cyclopropyl and methyl groups

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of cyclopropyl amino acids, including 2-[Cyclopropyl(methyl)amino]acetic acid; hydrochloride. The results demonstrated that this compound exhibited superior activity against multi-drug resistant bacterial strains compared to standard antibiotics, highlighting its potential as a lead compound for drug development .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound in animal models. The study found that administration led to significant changes in behavior associated with anxiety and depression, suggesting possible applications in psychiatric medicine .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-[Cyclopropyl(methyl)amino]acetic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves nucleophilic substitution between cyclopropylmethylamine and chloroacetic acid derivatives, followed by hydrochloride salt formation using HCl . Optimization includes adjusting reaction temperature (e.g., 40–60°C), stoichiometry of reagents, and solvent polarity (e.g., ethanol/water mixtures). Continuous flow reactors and automated parameter control systems can enhance scalability and reproducibility .
  • Critical Parameters : Monitor pH during salt formation to avoid over-acidification, which may degrade the cyclopropyl ring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : Confirm cyclopropyl ring integrity (δ 0.5–1.5 ppm for cyclopropyl protons) and methylamino group connectivity .
  • HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 210–230 nm, validated against reference standards .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₇H₁₄ClNO₂) and fragmentation patterns .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

  • Physicochemical Impact : The hydrochloride salt increases aqueous solubility (critical for in vitro assays) but may reduce stability in humid environments. Stability studies under controlled humidity (40–60% RH) and temperature (4°C vs. 25°C) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Data Analysis Framework :

  • Step 1 : Compare reaction conditions (e.g., amine source purity, HCl addition rate) across studies .
  • Step 2 : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent ratio) affecting yield .
  • Step 3 : Validate reproducibility via triplicate syntheses under standardized protocols .

Q. What experimental strategies are used to investigate the compound’s mechanism of action in biological systems?

  • Approaches :

  • Enzyme Inhibition Assays : Test interactions with amino acid-processing enzymes (e.g., transaminases) using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled analogues) to assess affinity for cyclopropane-binding receptors .
  • Metabolic Profiling : LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential bioactive derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity of derivatives?

  • SAR Design :

  • Core Modifications : Replace the cyclopropyl group with bicyclic or fluorinated analogues to assess steric/electronic effects .
  • Side-Chain Variations : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility or target specificity .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted binding to biological targets .

Q. What in vivo considerations are critical for pharmacokinetic (PK) studies of this compound?

  • PK Protocol :

  • Bioavailability : Administer via intravenous vs. oral routes to assess first-pass metabolism .
  • Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) for quantitative tracking in organs .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in plasma .

Q. How can computational models predict the compound’s reactivity in complex biological matrices?

  • Modeling Tools :

  • Reactivity Prediction : Density Functional Theory (DFT) to calculate bond dissociation energies for cyclopropane ring stability under oxidative conditions .
  • Metabolic Pathways : Software like ADMET Predictor™ to simulate cytochrome P450-mediated transformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.